molecular formula C7H9BrN2 B3038846 1-(6-Bromopyridin-2-YL)ethanamine CAS No. 914950-77-9

1-(6-Bromopyridin-2-YL)ethanamine

Cat. No. B3038846
CAS RN: 914950-77-9
M. Wt: 201.06
InChI Key: NVMOBBCPDRYXDX-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-YL)ethanamine is a chemical compound with the molecular formula C7H9BrN2 . It is also known by other names such as 1-(6-BROMOPYRIDIN-2-YL)ETHANAMINE and 1-(6-BROMO-2-PYRIDYL)ETHYLAMINE . The compound has a molecular weight of 201.07 g/mol .


Molecular Structure Analysis

The InChI code for 1-(6-Bromopyridin-2-YL)ethanamine is 1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3 . The compound has a rotatable bond count of 1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The topological polar surface area is 38.9 Ų .


Physical And Chemical Properties Analysis

1-(6-Bromopyridin-2-YL)ethanamine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has an XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water .

Scientific Research Applications

Catalyst Development

1-(6-Bromopyridin-2-yl)ethanamine has been utilized in the synthesis of potential hemilabile (imino)pyridine Palladium(II) complexes. These complexes have shown promising results as selective ethylene dimerization catalysts. This application highlights the compound's role in developing new catalysts for industrial processes (Nyamato et al., 2015).

Intermediate in Chemical Synthesis

The compound serves as an intermediate in various chemical syntheses. For instance, it's involved in the formation of pyridylcarbene by the thermal decomposition of certain bromo-triazolopyridines under specific conditions. This process yields several derivatives of 1-(6-Bromopyridin-2-yl)ethanamine, demonstrating its versatility in organic synthesis (Abarca et al., 2006).

Material Synthesis

This compound has been used in the synthesis of various materials. For example, lithium and potassium amides of sterically demanding aminopyridines have been prepared using bromopyridines, including 1-(6-Bromopyridin-2-yl)ethanamine. These materials are significant in the field of organometallic chemistry and material science for their unique properties and applications (Scott et al., 2004).

Catalysis in Polymerization

In the realm of polymer chemistry, 1-(6-Bromopyridin-2-yl)ethanamine has been used in the formation of zinc complexes. These complexes have shown efficacy in the catalytic activity toward ring-opening polymerization of rac-lactide. This application underscores its potential in creating more efficient catalysts for polymer synthesis (Nayab et al., 2012).

Anticancer Research

In the field of medicinal chemistry, derivatives of 1-(6-Bromopyridin-2-yl)ethanamine have shown promising results in anticancer research. For example, a marine bisindole alkaloid derivative exhibited significant anticancer properties in various tumor cell lines. The modifications in its chemical structure have been evaluated to investigate changes in its biological activities, demonstrating its potential in the development of new cancer therapies (Burattini et al., 2022).

DNA Interaction Studies

In biochemical research, 1-(6-Bromopyridin-2-yl)ethanamine has been used in the study of DNA binding, nuclease activity, and cytotoxicity of Cu(II) complexes. These studies provide insights into the interactions of metal complexes with DNA, which is crucial for understanding the mechanism of action of potential therapeutic agents (Kumar et al., 2012).

Safety and Hazards

The compound is classified under the GHS06 hazard class . It has hazard statements H301, H311, and H331, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(6-bromopyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMOBBCPDRYXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-2-YL)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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